1-(Pyridin-4-yl)cyclohexane-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVILSGXISBONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for 1 Pyridin 4 Yl Cyclohexane 1 Carbonitrile
Retrosynthetic Analysis of the 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. youtube.com The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.com For this compound, the analysis begins by identifying the key chemical bonds and functional groups: a quaternary carbon center, a pyridine (B92270) ring, a cyclohexane (B81311) ring, and a nitrile group.
The primary disconnection points are the C-C and C-N bonds connecting the pyridine and cyclohexane rings, and the C-CN bond.
Disconnection of the C-C bond between the rings: This suggests a nucleophilic pyridine equivalent and an electrophilic cyclohexane, or vice versa. A common approach would involve the reaction of a pyridyl organometallic reagent with a cyclohexanone (B45756) derivative.
Disconnection of the C-CN bond: This points towards the addition of a cyanide nucleophile to a suitable precursor. A classic example is the Strecker synthesis, which involves the reaction of a ketone (cyclohexanone), an amine (ammonia or an ammonium (B1175870) salt), and a cyanide source.
A plausible retrosynthetic pathway is illustrated below:
Target Molecule: this compound
Precursors: 4-substituted pyridine and a cyclohexanecarbonitrile (B123593) derivative, or a pyridyl-substituted ketone and a cyanide source.
Starting Materials: Pyridine, cyclohexanone, and a cyanide salt.
| Disconnection | Synthons | Reagent Equivalents |
| Pyridine-Cyclohexane C-C bond | Pyridin-4-yl anion, Cyclohexyl cation | 4-lithiopyridine, 1-chlorocyclohexanecarbonitrile |
| Cyclohexane-CN C-CN bond | Cyanide anion, Cyclohexyl cation | Sodium cyanide, 1-(Pyridin-4-yl)cyclohexanol |
Classical Synthetic Routes to this compound
Traditional methods for constructing this molecule often rely on robust and well-established chemical transformations.
Nucleophilic Addition Reactions in Synthesis
Nucleophilic addition is a fundamental reaction in organic chemistry where a nucleophile donates an electron pair to an electron-deficient atom to form a new bond. mdpi.com In the synthesis of this compound, a key step could involve the nucleophilic addition of a pyridyl anion equivalent to cyclohexanone. This can be achieved using an organolithium reagent, such as 4-lithiopyridine, which is generated by treating 4-halopyridine with a strong base like n-butyllithium. The resulting alkoxide is then protonated to yield 1-(Pyridin-4-yl)cyclohexanol. Subsequent conversion of the hydroxyl group to a nitrile would complete the synthesis.
Cyanation Strategies for Cyclohexane Derivatives
Cyanation, the introduction of a nitrile (-CN) group, is a critical step. nih.gov For a precursor like 1-(pyridin-4-yl)cyclohexanol, direct cyanation can be challenging. A more common strategy involves converting the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN).
Alternatively, a Strecker-type reaction on a pyridyl-substituted ketone, such as 4-cyclohexanoylpyridine, could be envisioned. However, the synthesis of this specific ketone precursor might be complex. A more direct route starts from cyclohexanone. The reaction of cyclohexanone with a cyanide source and an amine is a related process known as the Strecker synthesis of amino acids. A variation of this could potentially be used.
Multi-Component Reactions for Structural Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govacsgcipr.orgresearchgate.netacs.org While a specific MCR for this compound is not prominently documented, related pyridine syntheses often utilize MCRs. For instance, the Hantzsch pyridine synthesis or its variations involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium salt. acsgcipr.org
A hypothetical MCR for the target molecule could involve a one-pot reaction of 4-pyridinecarboxaldehyde, a suitable cyclohexane precursor, and a cyanide source, although this would require significant methodological development.
Modern and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods, high atom economy, and catalytic processes. researchgate.net
Catalytic Methods in Formation of the Compound
Catalytic methods offer significant advantages in terms of efficiency and sustainability. For the synthesis of pyridine derivatives, various transition-metal-catalyzed cross-coupling reactions are employed. organic-chemistry.org For example, a Suzuki or Negishi coupling of a 4-halopyridine with a cyclohexylzinc or cyclohexylboronic acid derivative bearing a nitrile group could be a viable route.
Furthermore, the use of phase-transfer catalysis could be beneficial for the cyanation step, allowing the reaction between an aqueous solution of a cyanide salt and an organic solution of the cyclohexyl precursor to proceed efficiently and under milder conditions. The use of β-cyclodextrin as a catalyst in water for similar multi-component reactions has also been reported, highlighting a green approach. researchgate.net
| Synthetic Approach | Key Reaction Type | Potential Starting Materials | Advantages | Challenges |
| Classical | Nucleophilic addition, Cyanation | 4-Halopyridine, Cyclohexanone, Cyanide salt | Well-established reactions | Use of stoichiometric strong bases, potentially harsh conditions |
| Classical | Multi-component Reaction | 4-Pyridinecarboxaldehyde, Cyclohexane derivative, Cyanide source | High atom economy, step efficiency | Requires specific MCR development for this target |
| Modern/Green | Catalytic Cross-Coupling | 4-Halopyridine, Cyclohexylboronic acid derivative | High selectivity, mild conditions | Availability and synthesis of functionalized cyclohexane precursors |
| Modern/Green | Phase-Transfer Catalysis | 1-(Pyridin-4-yl)cyclohexyl halide, Cyanide salt | Milder conditions, improved safety | Requires suitable phase-transfer catalyst |
Solvent-Free and Environmentally Conscious Synthetic Protocols
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For the synthesis of this compound, a plausible and greener approach involves a multicomponent Strecker reaction under solvent-free conditions. This reaction would likely proceed by reacting cyclohexanone, 4-aminopyridine (B3432731), and a cyanide source.
To enhance the green credentials of the synthesis, the choice of cyanide source is critical. Traditional reagents like KCN or HCN are highly toxic. nih.gov More environmentally friendly alternatives include potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is less toxic and safer to handle. google.com Another approach is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanide source, which is also noted for its reduced toxicity and ease of handling. uc.pt
Microwave irradiation can be employed to accelerate the reaction, often leading to higher yields in shorter reaction times and frequently under solvent-free conditions. A hypothetical solvent-free synthesis could involve the neat mixture of cyclohexanone, 4-aminopyridine, and a solid-supported cyanide reagent, irradiated with microwaves.
| Component | Role | Example of Green Alternative |
| Ketone | Cyclohexane ring source | Cyclohexanone |
| Amine | Pyridine source | 4-Aminopyridine |
| Cyanide Source | Nitrile source | Potassium hexacyanoferrate(II) |
| Catalyst/Medium | Acid catalyst (optional) | Montmorillonite K-10 clay |
| Energy Source | Activation | Microwave irradiation |
Flow Chemistry and Continuous Synthesis of the Compound
Flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including enhanced safety, improved heat and mass transfer, and scalability. masterorganicchemistry.comnih.govmdpi.com A continuous flow process for the synthesis of this compound can be conceptualized based on the Strecker reaction.
A potential flow setup would involve pumping streams of the reactants—cyclohexanone, 4-aminopyridine, and a cyanide source (e.g., a solution of trimethylsilyl (B98337) cyanide in a suitable solvent like acetonitrile)—through a heated microreactor or a packed-bed reactor. The use of a packed-bed reactor containing a solid acid catalyst could facilitate the formation of the iminium ion intermediate. The subsequent in-line quenching and purification steps could also be integrated into the flow system, allowing for a fully automated and continuous production of the target compound. thieme-connect.de
The benefits of such a system include precise control over reaction parameters such as temperature, pressure, and residence time, leading to potentially higher yields and purity compared to batch processes. researchgate.net Furthermore, the handling of hazardous reagents like cyanide is made safer within a closed-loop flow system.
Mechanistic Investigations of Key Synthetic Steps
The primary synthetic route to this compound is anticipated to be a Strecker-type synthesis. The mechanism involves several key steps.
Reaction Intermediates Identification and Characterization
The reaction would initiate with the formation of an imine or, more likely, an iminium ion from the reaction between cyclohexanone and 4-aminopyridine, typically under acidic catalysis. wikipedia.org This iminium ion is a key reactive intermediate. Its formation involves the initial nucleophilic attack of the amino group of 4-aminopyridine on the carbonyl carbon of cyclohexanone, followed by dehydration.
The subsequent nucleophilic attack of the cyanide ion on the iminium ion forms the α-aminonitrile product. masterorganicchemistry.com The intermediates in this process, particularly the iminium ion, are generally transient but can be studied using spectroscopic methods such as in-situ NMR or IR spectroscopy under controlled conditions.
Transition State Analysis in Synthetic Pathways
Specific transition state analysis for the synthesis of this compound is not available in the current literature. However, computational chemistry, specifically density functional theory (DFT) calculations, could be employed to model the transition states of the key steps. Such studies would focus on the energetics of the iminium ion formation and the subsequent nucleophilic addition of the cyanide ion. The analysis would likely reveal the geometry of the transition state for the C-C bond formation and the associated activation energy, providing insights into the reaction kinetics and stereoselectivity.
Stereoselective Synthesis of Analogues (if applicable to known derivatives)
While this compound itself is achiral, the synthesis of chiral analogues, where the cyclohexane ring or the pyridine ring is substituted, is of significant interest. The Strecker reaction is amenable to asymmetric catalysis, allowing for the stereoselective synthesis of α-aminonitriles. nih.gov
The use of a chiral Brønsted acid or a chiral Lewis acid as a catalyst could induce enantioselectivity in the addition of the cyanide to the iminium ion. rsc.org Alternatively, a chiral amine could be used in the initial step to form a chiral iminium ion, which would then react diastereoselectively with the cyanide source. The development of stereoselective routes to analogues of this compound could be guided by the extensive literature on the asymmetric synthesis of spirocyclic compounds and functionalized cyclohexanes. nih.govgoogle.com
For example, the synthesis of enantiomerically enriched spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine] derivatives has been reported, demonstrating that stereocontrol in the formation of such spirocyclic systems is achievable. nih.gov
Chiral Auxiliaries and Catalysts in Stereocontrol
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is subsequently removed. In the context of synthesizing a precursor to this compound, a promising approach involves the use of chiral sulfinamides.
One of the most effective methods for the asymmetric synthesis of chiral amines is the diastereoselective reduction of N-sulfinyl imines, a strategy pioneered by Davis and coworkers. This methodology can be adapted for the synthesis of a chiral amine precursor, which can then be converted to the target nitrile. A plausible synthetic route would commence from 4-acetylpyridine, which would be elaborated to 4-(cyclohexanecarbonyl)pyridine. This ketone can then be condensed with an enantiopure sulfinamide, such as (S)-(+)-p-toluenesulfinamide, to form a chiral N-p-toluenesulfinyl ketimine.
The diastereoselective reduction of this imine is the key stereochemistry-determining step. The choice of reducing agent has a significant impact on the diastereomeric excess (d.e.). Research on analogous 2-pyridyl ketones has shown that hydride-donating reagents can afford the corresponding sulfinamides with varying degrees of diastereoselectivity. unito.it For instance, the reduction of N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones has been studied with different reducing agents, providing valuable insight into the potential outcomes for the 4-pyridyl analogue. unito.it
The stereochemical outcome is dictated by the approach of the hydride to the imine carbon. The bulky p-toluenesulfinyl group effectively shields one face of the C=N double bond, directing the incoming hydride to the less hindered face. The subsequent removal of the chiral auxiliary under mild acidic conditions would yield the enantiomerically enriched 1-(Pyridin-4-yl)cyclohexan-1-amine.
The following table summarizes the diastereoselectivities achieved in the reduction of a representative N-p-toluenesulfinyl ketimine derived from a 2-pyridyl ketone, which serves as a model for the proposed synthesis.
| Reducing Agent | Diastereomeric Ratio ((SS,R) : (SS,S)) | Yield (%) | Reference |
|---|---|---|---|
| NaBH4 | 60:40 | Good | unito.it |
| L-Selectride | 74:26 | 77 | unito.it |
Diastereoselective and Enantioselective Approaches
Building upon the use of chiral auxiliaries, a diastereoselective approach is the primary strategy for accessing enantiomerically enriched this compound. The key intermediate, the chiral 1-(Pyridin-4-yl)cyclohexan-1-amine, obtained as described above, can be converted to the target nitrile via a Sandmeyer-type reaction. This involves diazotization of the primary amine with a nitrite (B80452) source, followed by treatment with a cyanide salt, typically copper(I) cyanide. This transformation proceeds with retention of the stereochemistry at the quaternary center.
An alternative, more direct enantioselective approach would be a catalytic asymmetric Strecker reaction. This powerful multicomponent reaction involves the condensation of a ketone (4-(cyclohexanecarbonyl)pyridine), an amine source (e.g., ammonia or a protected amine), and a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a chiral catalyst. The catalyst, typically a chiral Lewis acid or a chiral organocatalyst, coordinates to the intermediate imine, creating a chiral environment that biases the nucleophilic addition of the cyanide to one face of the imine.
While specific catalysts for the asymmetric Strecker reaction of 4-pyridyl ketones are not extensively reported, catalysts based on chiral Schiff bases or thioureas have shown high efficacy for a wide range of substrates. The development of such a catalyst for this specific substrate would represent a significant advancement, allowing for a more atom-economical and direct synthesis of the target molecule.
The enantiomeric excess (ee) of the resulting α-amino nitrile would be dependent on the catalyst's ability to differentiate between the two enantiotopic faces of the imine intermediate.
The table below outlines a hypothetical comparison of the two approaches, highlighting the key features of each strategy.
| Approach | Key Step | Stereocontrol Element | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Diastereoselective | Reduction of N-sulfinyl imine | Chiral Auxiliary (p-toluenesulfinamide) | Well-established methodology; predictable stereochemical outcome. | Requires additional steps for auxiliary attachment and removal. |
| Enantioselective | Catalytic Asymmetric Strecker Reaction | Chiral Catalyst | More atom-economical; direct formation of the C-CN bond. | Requires development of a specific catalyst for the substrate. |
Theoretical and Computational Chemistry Studies of 1 Pyridin 4 Yl Cyclohexane 1 Carbonitrile
Quantum Chemical Calculations of Electronic Structure
Detailed quantum chemical calculations for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile are not present in the accessible scientific literature. Consequently, specific data regarding its molecular orbitals, charge distribution, and predicted spectroscopic properties from a theoretical standpoint cannot be provided.
There are no published studies on the molecular orbital analysis of this compound. As a result, information on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their spatial distributions, remains undetermined.
A detailed analysis of the charge distribution and the generation of an electrostatic potential map for this specific molecule have not been reported. Such studies would be valuable for understanding its intermolecular interactions and reactivity, but the necessary computational research is not publicly available.
While the compound is listed in chemical databases, there are no published theoretical predictions of its spectroscopic properties, such as its NMR, IR, or UV-Vis spectra, based on computational methods.
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound, which would be crucial for understanding its three-dimensional structure and behavior, has not been a subject of published computational research.
There is no available data from computational studies identifying the global and local energy minima for the different possible conformers of this compound.
The dynamics of the ring inversion of the cyclohexane (B81311) moiety within this molecule, including the energy barriers associated with this process, have not been investigated in the scientific literature. This information would be essential for a complete understanding of its structural flexibility.
Rotational Barriers of Substituents
Computational methods, such as Density Functional Theory (DFT), are typically used to calculate the potential energy surface as a function of the dihedral angle. By systematically rotating the pyridine (B92270) ring relative to the cyclohexane ring and calculating the energy at each step, a rotational energy profile can be generated. The highest point on this profile represents the transition state, and the energy difference between this state and the ground state (the most stable conformation) defines the rotational energy barrier.
A hypothetical rotational energy barrier calculation would identify the most stable (low-energy) and least stable (high-energy) conformations. The stability is influenced by steric hindrance between the hydrogen atoms on the pyridine ring and the cyclohexane ring, as well as electronic effects.
Table 1: Hypothetical Rotational Energy Barriers for Key Torsional Angles (Note: The following data is illustrative for a molecule of this type, as specific published values for this compound are not available.)
| Dihedral Angle (Pyridine-Cyclohexane) | Relative Energy (kJ/mol) | Conformation Type |
|---|---|---|
| 0° | 25.0 | Eclipsed (High Energy) |
| 45° | 5.0 | Gauche/Skewed (Low Energy) |
| 90° | 18.0 | Bisected (Transition State) |
| 180° | 24.5 | Eclipsed (High Energy) |
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. mdpi.com By simulating the motions of atoms and molecules, MD provides detailed information about conformational changes and interactions with the environment. mdpi.com
Solvent Effects on Molecular Conformations
The conformation of this compound can be significantly influenced by the surrounding solvent. Solvents can affect conformational equilibria through various interactions. cdnsciencepub.com MD simulations are ideal for exploring these effects by placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane) and observing its behavior over time.
Dynamic Behavior in Different Environments
Beyond static solvent effects, MD simulations can reveal the dynamic behavior of the molecule in various environments, such as at a liquid-solid interface or within a simulated biological membrane. mdpi.com These simulations can show how the molecule tumbles, flexes, and reorients itself over nanoseconds or longer. For instance, in an aqueous environment, the polar pyridine and nitrile groups would likely orient towards the water, while the non-polar cyclohexane backbone would be shielded. The flexibility of the cyclohexane ring (e.g., chair-boat interconversion), while generally having a high energy barrier, could also be sampled in long-timescale simulations.
Reactivity Predictions and Reaction Pathway Modeling
Computational chemistry provides tools to predict how and where a molecule is likely to react. This is crucial for understanding its chemical properties and potential synthesis or degradation pathways.
Nucleophilic and Electrophilic Attack Sites Identification
The reactivity of this compound is dictated by the distribution of electron density across the molecule. This can be calculated and visualized using methods that determine the electrostatic potential (ESP).
Nucleophilic Sites: Regions with a deficiency of electrons (positive electrostatic potential) are susceptible to attack by nucleophiles. In this molecule, likely electrophilic sites include the carbon atom of the nitrile group (-C≡N) and the carbon atoms of the pyridine ring adjacent to the electron-withdrawing nitrogen atom.
Electrophilic Sites: Regions with an excess of electrons (negative electrostatic potential) are prone to attack by electrophiles. The most prominent nucleophilic site is the lone pair of electrons on the nitrogen atom of the pyridine ring.
Table 2: Predicted Reactivity Sites based on Electrostatic Potential (Note: This table represents a qualitative prediction based on general chemical principles, not specific computational output.)
| Atom/Region | Predicted Character | Reasoning |
|---|---|---|
| Pyridine Nitrogen | Nucleophilic | Lone pair of electrons, high negative potential |
| Nitrile Carbon | Electrophilic | Electron-withdrawing effect of nitrogen, positive potential |
| Pyridine C2, C6 | Electrophilic | Electron deficiency due to adjacent ring nitrogen |
Prediction of Reaction Barriers and Thermochemistry
These calculations help predict whether a reaction is kinetically feasible (low activation energy) and thermodynamically favorable (negative ΔH). For this compound, one could model its reaction with an acid to protonate the pyridine nitrogen or its behavior under oxidative conditions. researchgate.net Such models are invaluable for predicting chemical stability and designing synthetic routes.
Mechanistic Insights from Computational Studies
Computational chemistry provides significant insights into the potential reaction mechanisms involving this compound. Through quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the geometries of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, which are crucial for understanding the feasibility and pathways of chemical reactions.
For instance, the synthesis of this compound could be computationally modeled to elucidate the most likely reaction pathway. By calculating the energy profiles of different potential mechanisms, researchers can identify the lowest energy path, providing a theoretical basis for optimizing reaction conditions. Furthermore, computational studies can predict the compound's reactivity in various chemical environments, such as its susceptibility to nucleophilic or electrophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites of interaction. nih.gov
Docking Simulations and Ligand-Target Interactions (Theoretical Focus, in silico only)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This method is instrumental in drug discovery and design, providing a model of the ligand-protein complex at the atomic level.
In the absence of an experimentally determined structure of a target protein, a theoretical model can be generated using homology modeling or other protein structure prediction methods. Once a model is established, potential binding sites for this compound can be identified. These binding pockets are typically characterized by a specific combination of shape, size, and physicochemical properties that are complementary to the ligand.
The analysis of a theoretical binding site involves identifying key amino acid residues that may interact with the ligand. These residues can be categorized based on their properties, such as being hydrophobic, polar, or charged. The pyridinyl group of the compound, for example, could be anticipated to interact with specific residues in a binding pocket.
Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the protein. This score is a proxy for the free energy of binding and is composed of various energy terms, including van der Waals forces, electrostatic interactions, and hydrogen bonding. researchgate.net
Below is a hypothetical table illustrating the kind of data that would be generated from such a study, showing the breakdown of interaction energies for this compound docked into a theoretical protein model.
| Interaction Type | Contributing Residues (Hypothetical) | Energy Contribution (kcal/mol) |
| Hydrogen Bonding | TYR 88, SER 124 | -4.5 |
| Hydrophobic (Aliphatic) | LEU 34, VAL 45, ILE 89 | -3.2 |
| Pi-Alkyl | PHE 180 | -1.8 |
| Electrostatic | ASP 122 | -0.9 |
| Total Binding Energy | -10.4 |
This table is for illustrative purposes only and does not represent actual experimental or computational data.
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. plos.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.
These simulations can reveal the conformational flexibility of this compound within the binding pocket. The analysis of the MD trajectory can show how the ligand's conformation changes and how these changes affect the interactions with the surrounding amino acid residues. nih.gov This provides a more realistic and detailed understanding of the binding event.
A hypothetical analysis of a molecular dynamics simulation could yield data such as the following, which illustrates the stability of key interactions over the simulation time.
| Interaction | Occupancy (%) over Simulation | Average Distance (Å) |
| H-bond with TYR 88 | 92.5 | 2.9 ± 0.4 |
| H-bond with SER 124 | 78.1 | 3.1 ± 0.6 |
| Hydrophobic contact with VAL 45 | 99.2 | 3.8 ± 0.3 |
This table is for illustrative purposes only and does not represent actual experimental or computational data.
Advanced Structural Elucidation and Spectroscopic Research on 1 Pyridin 4 Yl Cyclohexane 1 Carbonitrile
X-ray Crystallography for Solid-State Structure Determination
No publicly available X-ray crystallographic data for 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile could be located. This foundational technique is essential for unequivocally determining the three-dimensional arrangement of atoms in the solid state.
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
Without experimental crystallographic data, a definitive analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding and π-stacking, for this compound cannot be provided.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
A detailed, experimentally verified table of bond lengths, bond angles, and torsional angles for this compound is not available. Such data is contingent on single-crystal X-ray diffraction studies.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard one-dimensional NMR spectra may be available from commercial suppliers for identity confirmation, advanced NMR studies to fully elucidate the structure and dynamics of this compound are not found in peer-reviewed literature.
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Full Assignment
A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra using two-dimensional techniques such as COSY, NOESY, HSQC, and HMBC has not been published. While the principles of these techniques are well-established, their specific application to this compound to confirm connectivity and spatial relationships is not documented.
Variable Temperature NMR Studies for Conformational Dynamics
There are no reports of variable temperature (VT) NMR studies for this compound. Such studies are crucial for understanding the conformational dynamics, for instance, the chair-chair interconversion of the cyclohexane (B81311) ring and the rotational barriers of the pyridinyl group.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of chemical compounds in their solid phases. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information about the local environment of each atom in both crystalline and amorphous forms.
For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments are particularly insightful. The ¹³C ssNMR spectrum is expected to show distinct resonances for the carbons of the pyridine (B92270) ring, the cyclohexane ring, and the nitrile group. Polymorphism, or the existence of different crystalline forms, would be readily identifiable by the appearance of different sets of chemical shifts for the same carbon atoms, reflecting their unique packing environments.
In a crystalline sample, sharp peaks would indicate a well-ordered structure, whereas an amorphous form would exhibit broad, overlapping resonances due to the distribution of conformations and intermolecular interactions. The chemical shifts of the pyridine carbons, particularly C4 (the point of attachment to the cyclohexane ring) and the ortho-carbons (C2, C6), would be sensitive to intermolecular hydrogen bonding or π-π stacking interactions involving the pyridine nitrogen. pw.edu.pl Similarly, the ¹⁵N ssNMR spectrum would provide direct insight into the electronic environment of the pyridine nitrogen atom.
The dynamics of the cyclohexane ring, such as ring inversion, can also be studied using variable temperature ssNMR experiments. Changes in the linewidths or the appearance of new peaks at different temperatures can provide quantitative information on the energy barriers associated with these conformational changes in the solid state. researchgate.net
Table 1: Predicted ¹³C and ¹⁵N Solid-State NMR Chemical Shifts for this compound Note: These are predicted values based on known chemical shifts for pyridine and cyclohexane derivatives. Actual experimental values may vary.
| Atom | Predicted Chemical Shift (ppm) | Notes |
| Nitrile Carbon (-C≡N) | 120-125 | The chemical shift is characteristic of sp-hybridized carbons in nitriles. |
| Cyclohexane C1 | 40-50 | Quaternary carbon attached to both the pyridine ring and the nitrile group. |
| Cyclohexane C2/C6 | 30-40 | Methylene carbons adjacent to the substitution site. |
| Cyclohexane C3/C5 | 25-35 | Methylene carbons. |
| Cyclohexane C4 | 20-30 | Methylene carbon at the 'para' position relative to C1. |
| Pyridine C2/C6 | 148-152 | Carbons adjacent to the nitrogen atom, shifted downfield. researchgate.net |
| Pyridine C3/C5 | 122-126 | Carbons beta to the nitrogen atom. researchgate.net |
| Pyridine C4 | 140-150 | The carbon atom attached to the cyclohexane ring. |
| Pyridine Nitrogen | 300-320 | The chemical shift is sensitive to protonation and hydrogen bonding. spectrabase.com |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
The vibrational spectrum of this compound is dominated by the characteristic frequencies of its three main components:
Nitrile Group (-C≡N): The most distinct feature is the C≡N stretching vibration. This typically appears as a sharp, medium-intensity band in the FT-IR spectrum in the range of 2220-2260 cm⁻¹. In the Raman spectrum, this mode is also sharp and often strong due to the polarizability of the triple bond.
Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching modes are observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes, which involve the expansion and contraction of the entire ring, are often prominent in the Raman spectrum around 990-1030 cm⁻¹.
Cyclohexane Ring: The cyclohexane moiety contributes characteristic aliphatic C-H stretching vibrations in the 2850-2960 cm⁻¹ range. asianpubs.org CH₂ scissoring (bending) vibrations are found around 1450 cm⁻¹, while rocking and twisting modes appear at lower frequencies.
Table 2: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Pyridine | Aromatic C-H Stretch | 3010-3080 (weak to medium) | 3010-3080 (medium) |
| Cyclohexane | Aliphatic C-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) |
| Nitrile | C≡N Stretch | 2220-2260 (medium, sharp) | 2220-2260 (strong, sharp) |
| Pyridine | C=C, C=N Ring Stretch | 1580-1610, 1430-1480 (strong) | 1580-1610, 1430-1480 (medium) |
| Cyclohexane | CH₂ Scissoring | 1440-1465 (medium) | 1440-1465 (medium) |
| Pyridine | Ring Breathing | ~1000 (weak) | ~1000 (strong) |
The vibrational spectra of flexible molecules like this compound can be sensitive to conformational changes. The cyclohexane ring can exist in different conformations, primarily the chair form. The orientation of the pyridine ring (axial vs. equatorial) relative to the cyclohexane ring would influence certain vibrational modes.
Specifically, the C-C stretching vibrations of the cyclohexane ring and the C-N stretching vibration between the ring and the pyridine moiety are expected to be conformationally sensitive. In low-temperature studies, it might be possible to observe distinct peaks corresponding to different stable conformers. The presence of a single set of sharp peaks in both FT-IR and Raman spectra at room temperature would suggest that one conformer is predominantly populated.
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and for deducing the structure of a compound through the analysis of its fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₁₂H₁₄N₂), HRMS is used to confirm that the experimentally measured mass corresponds to the calculated exact mass, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Table 3: High-Resolution Mass Data for this compound
| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₅N₂⁺ | 187.1230 |
| [M+Na]⁺ | C₁₂H₁₄N₂Na⁺ | 209.1049 |
| [M]⁺˙ | C₁₂H₁₄N₂⁺˙ | 186.1157 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. nih.govunito.it This technique provides detailed structural information by revealing the connectivity of the molecule. rsc.orgmdpi.com
For this compound, the fragmentation is expected to proceed via several key pathways, driven by the stability of the resulting fragments. researchgate.netmiamioh.edu
Loss of HCN: A common fragmentation for nitriles, leading to the formation of a stable cyclohexyl-pyridine cation.
Alpha-Cleavage: The bonds adjacent to the quaternary carbon are susceptible to cleavage. This can result in the loss of the cyclohexyl ring or cleavage within the ring itself.
Pyridine Ring Fragmentation: The pyridine ring can undergo cleavage, often initiated by the loss of HCN or related neutral fragments.
Cyclohexane Ring Fragmentation: The cyclohexyl moiety can lose successive ethylene (B1197577) units (C₂H₄) following ring-opening.
Table 4: Predicted Major MS/MS Fragmentation Pathways for [C₁₂H₁₅N₂]⁺ (m/z 187.12)
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |
| 187.12 | HCN (27.01) | 160.11 | [M+H-HCN]⁺ |
| 187.12 | C₆H₁₀ (82.08) | 105.04 | [Pyridin-4-yl-CNH]⁺ |
| 187.12 | C₅H₄N (78.03) | 109.09 | [Cyclohexyl-CNH]⁺ |
| 160.11 | C₂H₄ (28.03) | 132.08 | Fragmentation of the cyclohexyl ring |
| 105.04 | HCN (27.01) | 78.03 | [C₅H₄N]⁺ (Pyridyl cation) |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization
A thorough review of scientific literature reveals a notable absence of studies focused on the synthesis or chiroptical analysis of enantiomeric forms of this compound. The quaternary carbon atom, to which the pyridin-4-yl and cyano groups are attached, is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. However, research into the resolution of its racemic mixture and the characterization of the individual enantiomers using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) has not been reported.
Consequently, there are no available data tables or detailed research findings on the specific rotation, Cotton effects, or other chiroptical properties of the chiral forms of this compound. The synthesis and enantiomeric characterization of this compound would represent a novel area of investigation within its chemical space. Such research would be essential for understanding the three-dimensional structure and potential stereospecific interactions of its enantiomers.
In Vitro Pharmacological Profile of this compound Remains Largely Uncharacterized in Publicly Available Research
Despite the structural similarity of this compound to known pharmacologically active scaffolds, a thorough review of publicly available scientific literature reveals a significant lack of specific in vitro data on its biological and pharmacological activity. The detailed investigation into its potential as an enzyme inhibitor or a receptor ligand, as outlined in the requested article structure, cannot be fulfilled due to the absence of published research detailing its specific interactions with biological targets.
The pyridine moiety is a common feature in many potent enzyme inhibitors. For instance, pyridine-containing compounds have been identified as potent inhibitors of cytochrome P450 (CYP) enzymes, such as CYP3A4, which is crucial for the metabolism of a vast number of drugs. nih.govmdpi.comnih.govresearchgate.net The nitrogen atom in the pyridine ring can coordinate with the heme iron of CYP enzymes, leading to inhibition. nih.gov Similarly, the pyridine scaffold is prevalent in a multitude of kinase inhibitors, where it can form key hydrogen bond interactions within the ATP-binding site of the enzyme. nih.govnih.govnih.govmdpi.com
The cyclohexanecarbonitrile (B123593) substructure is also of interest. A structurally related compound, 1-piperidinocyclohexanecarbonitrile (B162700) (PCC), is a well-known immediate precursor to the dissociative anesthetic Phencyclidine (PCP) and is classified as a DEA Schedule II controlled substance. nih.gov This association might suggest a potential for central nervous system activity for compounds with a similar cyclohexanecarbonitrile core, but this remains speculative without direct experimental evidence for this compound.
While the individual structural components of this compound are present in various biologically active molecules, there is no specific information available in the scientific literature regarding the following for this particular compound:
In Vitro Enzyme Inhibition Studies: No studies were identified that have characterized this compound as an inhibitor of any specific enzymes, including CYPs, kinases, or proteases. Consequently, kinetic parameters such as IC50, Ki, Vmax, and Km are not available. There is also no information on whether any potential inhibition would be reversible or irreversible, nor are there any allosteric modulation studies.
Receptor Binding Affinity and Ligand-Receptor Interactions (In Vitro): There are no published radioligand binding assays for this compound. Therefore, key metrics of receptor affinity such as the dissociation constant (Kd) and maximum binding capacity (Bmax) have not been determined for any receptor.
Biological and Pharmacological Activity: Mechanistic and in Vitro Investigations of 1 Pyridin 4 Yl Cyclohexane 1 Carbonitrile
Receptor Binding Affinity and Ligand-Receptor Interactions (In Vitro)
Competition Binding Experiments
Currently, there is no publicly available scientific literature detailing the results of competition binding experiments for the compound 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile. Consequently, its binding affinity, selectivity, and dissociation constants (Kd) for specific biological targets such as receptors, enzymes, or ion channels remain uncharacterized. Without such studies, the specific molecular targets with which this compound may interact are unknown.
Functional Assays for Receptor Agonism/Antagonism (Cell-free or Cell-based, in vitro only)
There is a lack of published research on the functional activity of this compound. As a result, data from in vitro functional assays, which would determine whether the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator at any given receptor, are not available. The potential for this compound to elicit a biological response upon binding to a receptor is therefore yet to be determined.
Cellular Target Engagement and Signaling Pathway Modulation (In Vitro)
Cell-based Assays for Specific Biological Pathways
No studies have been reported that investigate the effects of this compound on specific biological pathways in cell-based assays. Research into its potential to modulate cellular signaling cascades, such as MAP kinase, PI3K/Akt, or JAK/STAT pathways, has not been documented. Therefore, its impact on cellular functions like proliferation, differentiation, or apoptosis is currently unknown.
Protein-Protein Interaction Modulation
There is no available data to suggest that this compound has been evaluated as a modulator of protein-protein interactions. Studies to determine if this compound can inhibit or stabilize the formation of specific protein complexes, which are critical in many disease processes, have not been published.
Subcellular Localization Studies (In Vitro)
Information regarding the subcellular localization of this compound from in vitro studies is not present in the current scientific literature. Techniques such as fluorescence microscopy with tagged compounds or cell fractionation followed by analytical detection have not been reported for this molecule. Consequently, its distribution within cellular compartments like the nucleus, mitochondria, or endoplasmic reticulum is uncharacterized.
Structure-Activity Relationship (SAR) Studies for Biological Activity
Comprehensive structure-activity relationship (SAR) studies for this compound are not available in the public domain. While the pyridine (B92270) ring is a common scaffold in medicinal chemistry, specific SAR studies detailing how modifications to the pyridinyl, cyclohexyl, or nitrile moieties of this particular compound affect its biological activity have not been published. The systematic exploration of how structural changes influence its potency, selectivity, or functional activity remains an uninvestigated area of research.
Identification of Pharmacophores and Key Structural Features
The molecule this compound incorporates several key structural features that are recognized as pharmacophores in various biologically active compounds. A pharmacophore is the three-dimensional arrangement of atoms or groups of atoms responsible for a biological or pharmacological interaction. For this compound, the primary pharmacophoric elements are the pyridine ring, the cyclohexane (B81311) scaffold, and the cyano group.
The pyridine ring is a common motif in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets. nih.gov The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. nih.govnih.gov The position of the nitrogen atom at the 4-position of the ring influences its electronic properties and potential interactions. nih.gov
The cyclohexane ring provides a non-planar, three-dimensional scaffold. Its conformational flexibility, primarily existing in a chair conformation, allows its substituents to occupy either axial or equatorial positions. libretexts.orgstudysmarter.co.uk This spatial arrangement is critical for orienting the other pharmacophoric groups (the pyridine and cyano moieties) for optimal interaction with a biological target. The cyclohexane ring itself can engage in hydrophobic or van der Waals interactions within a binding site.
A hypothetical pharmacophore model for this compound would likely include:
A hydrogen bond acceptor feature from the pyridine nitrogen.
An aromatic feature corresponding to the pyridine ring.
A hydrophobic feature represented by the cyclohexane ring.
A hydrogen bond acceptor/polar feature from the cyano group.
The spatial relationship between these features, dictated by the cyclohexane conformation, would be paramount for its biological activity.
Impact of Substituent Modifications on In Vitro Activity
Modifications to the Pyridine Ring: The electronic properties of the pyridine ring can be modulated by introducing substituents.
Electron-donating groups (e.g., methoxy, amino) can increase the basicity of the pyridine nitrogen, potentially enhancing hydrogen bonding interactions. Studies on other pyridine derivatives have shown that the position and nature of such groups can significantly affect biological activity. nih.gov
Electron-withdrawing groups (e.g., halogens, trifluoromethyl) can decrease the basicity of the pyridine nitrogen and may introduce new interaction points, such as halogen bonding. However, bulky groups or halogens on pyridine rings have sometimes been associated with decreased activity in other series of compounds. nih.govacs.org
Modifications to the Cyclohexane Ring: Substitutions on the cyclohexane ring would primarily affect the compound's conformation and steric profile.
Adding substituents to the cyclohexane ring could influence the equilibrium between different chair conformations, thereby altering the spatial orientation of the pyridine and cyano groups.
The introduction of polar groups (e.g., hydroxyl, amino) could provide additional hydrogen bonding opportunities but would also increase the molecule's polarity, which could affect cell permeability.
Modifications to the Cyano Group: The cyano group is a key polar and hydrogen-bonding feature.
Replacing the cyano group with other hydrogen bond acceptors of different sizes and geometries (e.g., amide, ester) would likely have a significant impact on activity.
Removal of the cyano group would eliminate a key interaction point and drastically alter the electronic nature of the quaternary carbon.
The following table illustrates hypothetical impacts of substituent modifications based on general medicinal chemistry principles.
| Modification | Position | Substituent Example | Potential Impact on In Vitro Activity |
| Pyridine Ring | 2- or 3-position | -OCH₃ | May enhance activity by increasing electron density and providing a new interaction point. |
| Pyridine Ring | 2- or 3-position | -Cl, -F | May decrease activity due to altered electronics or steric hindrance. |
| Cyclohexane Ring | 2-, 3-, or 4-position | -CH₃ | Could introduce steric clashes or alter the preferred conformation, leading to reduced activity. |
| Cyclohexane Ring | 2-, 3-, or 4-position | -OH | May increase or decrease activity depending on the target; will increase polarity. |
| Quaternary Carbon | C1 | Replacement of -CN with -CONH₂ | Could maintain hydrogen bonding but alter steric and electronic profile, leading to unpredictable changes in activity. |
Conformational Effects on Biological Interactions
The biological activity of this compound is intrinsically linked to the conformational preferences of the cyclohexane ring. libretexts.orgstudysmarter.co.uk The cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain. fiveable.me In a substituted cyclohexane, the substituents can be in either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair conformations. libretexts.org
For this compound, the two primary chair conformations would place the pyridin-4-yl and cyano groups in different spatial arrangements. Generally, larger substituents prefer the equatorial position to minimize steric clashes with axial hydrogens (1,3-diaxial interactions). fiveable.melibretexts.org The relative stability of the two chair conformers will depend on the steric bulk of the pyridin-4-yl and cyano groups.
Conformer A (Pyridin-4-yl equatorial): In this conformation, the bulky pyridin-4-yl group occupies the less sterically hindered equatorial position. This is often the more stable conformation for monosubstituted cyclohexanes with large groups. fiveable.me
Conformer B (Pyridin-4-yl axial): Here, the pyridin-4-yl group is in the more sterically demanding axial position, leading to potential 1,3-diaxial interactions with the axial hydrogens on carbons 3 and 5 of the cyclohexane ring.
The specific conformation that binds to a biological target is known as the bioactive conformation. It may or may not be the most stable conformation in solution. The energy difference between the conformers and the energy barrier to their interconversion will influence the compound's ability to adopt the necessary bioactive conformation to fit into a receptor's binding site. The rigidity or flexibility of the cyclohexane ring, as influenced by its substitution pattern, can therefore be a critical determinant of biological activity. nih.gov
Bioavailability and Metabolism (In Vitro, Chemical Transformation Focus)
Microsomal Stability and Metabolic Pathway Mapping (Chemical Transformations)
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro assays using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are commonly used to assess metabolic stability. nih.govfrontiersin.org While specific metabolic data for this compound is not available, potential metabolic pathways can be predicted based on its structure.
Potential Metabolic Hotspots:
Pyridine Ring: The pyridine ring can undergo oxidation by CYP enzymes. This can lead to the formation of N-oxides or hydroxylation at various positions on the ring. The introduction of a pyridine ring into a molecule has been shown in some cases to improve metabolic stability compared to a corresponding phenyl ring. nih.gov
Cyclohexane Ring: The aliphatic cyclohexane ring is a likely site for hydroxylation by CYP enzymes. Oxidation can occur at any of the carbon atoms, leading to a variety of hydroxylated metabolites. These alcohols can be further oxidized to ketones. Studies on similar structures, like 1-phenyl-1-cyclohexene, have shown that allylic hydroxylation is a major metabolic pathway. nih.gov For a saturated cyclohexane ring, hydroxylation at positions 3 or 4 is common.
Cyano Group: The cyano group is generally considered to be metabolically stable, but it can sometimes be hydrolyzed to a primary amide and subsequently to a carboxylic acid, although this is often a minor pathway.
Hypothetical Metabolic Pathways:
Hydroxylation of the cyclohexane ring: This is a probable major metabolic pathway, leading to various mono- and di-hydroxylated species.
Oxidation of the pyridine ring: Formation of the pyridine-N-oxide is a common metabolic route for pyridine-containing compounds.
Sequential oxidation: A primary alcohol metabolite formed from cyclohexane hydroxylation could be further oxidized to a ketone.
The following table summarizes potential metabolic transformations.
| Metabolic Reaction | Enzyme Family | Potential Metabolite |
| Cyclohexane Hydroxylation | Cytochrome P450 | 1-(Pyridin-4-yl)-4-hydroxycyclohexane-1-carbonitrile |
| Pyridine N-oxidation | Cytochrome P450, FMO | 1-(1-Oxido-pyridin-4-yl)cyclohexane-1-carbonitrile |
| Further oxidation of alcohol | Alcohol Dehydrogenase | 1-(Pyridin-4-yl)-4-oxocyclohexane-1-carbonitrile |
Interaction with Drug Transporters (In Vitro, Chemical Mechanism)
Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and elimination of drugs. nih.gov In vitro assays using cell lines that overexpress specific transporters are used to determine if a compound is a substrate or an inhibitor of these transporters. criver.comresearchgate.net Common transporter families include the ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein or P-gp, BCRP) and the Solute Carrier (SLC) transporters (e.g., OATPs, OATs, OCTs). criver.com
The physicochemical properties of this compound, such as its molecular weight, polarity, and hydrogen bonding capacity, will influence its potential to interact with drug transporters.
As a Substrate: If the compound is a substrate for an efflux transporter like P-gp, which is highly expressed in the gut wall and at the blood-brain barrier, its oral absorption and central nervous system penetration could be limited. Conversely, if it is a substrate for an uptake transporter in the liver (e.g., OATP1B1), this could facilitate its hepatic clearance.
As an Inhibitor: If the compound inhibits a drug transporter, it could lead to drug-drug interactions (DDIs) when co-administered with other drugs that are substrates for that transporter.
In Vitro Assays for Transporter Interaction:
Bidirectional Transport Assays: Using polarized cell monolayers (e.g., Caco-2, MDCK cells) expressing a specific transporter, the transport of the compound from the apical to the basolateral side and vice versa is measured. A net efflux ratio significantly greater than 1 suggests the compound is a substrate of an efflux transporter. uzh.ch
Uptake Assays: In these assays, cells overexpressing an uptake transporter are incubated with the compound, and the intracellular concentration is measured over time. Increased uptake compared to control cells indicates that the compound is a substrate. uzh.ch
Inhibition Assays: The ability of the compound to inhibit the transport of a known probe substrate is measured. A decrease in the transport of the probe substrate in the presence of the test compound indicates inhibition. bioivt.com
Without experimental data, it is difficult to predict the specific interactions of this compound with drug transporters. However, its chemical structure, containing a basic nitrogen and a lipophilic cyclohexane moiety, suggests that interactions with transporters are possible and would need to be evaluated experimentally to understand its full pharmacokinetic profile.
Derivatives, Analogues, and Structure Property Relationship Spr Studies of 1 Pyridin 4 Yl Cyclohexane 1 Carbonitrile
Design and Synthesis of Chemically Modified Analogues
The rational design of new analogues of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile targets the modulation of its physicochemical and biological properties. Synthetic strategies are often tailored to introduce specific functional groups or structural motifs to probe their effects.
The pyridine (B92270) ring is a key feature of the molecule, influencing its polarity, basicity, and potential for hydrogen bonding. nih.govnih.gov Its properties can be fine-tuned through several strategies:
Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. nih.gov The pyridine ring can be replaced by other heterocycles or even non-aromatic rings to improve properties like metabolic stability or solubility. nih.govchemrxiv.org For instance, pyridazine (B1198779) has been investigated as a bioisostere for the pyridine ring due to its ability to maintain planar topology and engage in specific hydrogen bonding interactions. blumberginstitute.org Another advanced approach involves replacing the pyridine with saturated scaffolds, such as 3-azabicyclo[3.1.1]heptane, which can mimic the vector projections of the pyridine ring while dramatically improving properties like solubility and metabolic stability. chemrxiv.org
The cyclohexane (B81311) ring provides a three-dimensional structure that can be modified to alter the compound's shape and lipophilicity.
Introduction of Unsaturation: Creating a double bond within the cyclohexane ring to form a cyclohexene (B86901) derivative would flatten the ring and introduce rigidity. This can impact how the molecule interacts with biological targets.
Additional Substituents: The introduction of functional groups onto the cyclohexane ring is a direct way to modify its properties. A notable example is the synthesis of 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile , where a ketone group is present on the cyclohexane ring. This modification increases the polarity of the molecule. Another example from related structures involves the introduction of fluorine atoms, as seen in compounds like 4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride , which can alter lipophilicity and metabolic stability.
The nitrile group is a versatile functional group that can be converted into several other functionalities through well-established chemical reactions. chemistrysteps.comlibretexts.org
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.orglibretexts.org This two-step process first proceeds through an amide intermediate (1-(pyridin-4-yl)cyclohexane-1-carboxamide ), which is then further hydrolyzed to the final carboxylic acid (1-(pyridin-4-yl)cyclohexane-1-carboxylic acid ). chemistrysteps.comlibretexts.org
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine, yielding 1-(1-(aminomethyl)cyclohexyl)pyridine . youtube.com This introduces a basic center and significantly changes the molecule's properties.
Reaction with Organometallic Reagents: Nitriles react with organometallic reagents like Grignard reagents to form ketones after an aqueous workup. libretexts.orgyoutube.com For example, the reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) would produce a ketone. libretexts.org
Structure-Property Relationship (SPR) Investigations
SPR studies aim to correlate the chemical structure of the synthesized analogues with their physicochemical properties. This understanding is crucial for designing molecules with desired characteristics.
Solubility and lipophilicity are critical determinants of a molecule's behavior. For ionizable compounds like this compound, it is essential to distinguish between the partition coefficient (logP) and the distribution coefficient (logD). acdlabs.com
LogP measures the lipophilicity of the neutral form of the molecule. nih.gov
LogD is a pH-dependent measure that accounts for all species (ionized and un-ionized) and is more relevant for predicting behavior in physiological systems. acdlabs.com
The basic nitrogen in the pyridine ring means that at lower pH, the compound will be protonated, becoming more hydrophilic and thus having a lower logD value. Structural modifications have predictable effects on lipophilicity, which can be summarized in a data table.
Table 1: Predicted Effects of Structural Modifications on Lipophilicity
| Modification Type | Example Analogue Structure | Predicted Change in logP | Predicted Change in logD at pH 7.4 | Rationale |
|---|---|---|---|---|
| Pyridine Substitution | Introduction of a methyl group on the pyridine ring. | Increase | Increase | Addition of a lipophilic alkyl group. |
| Pyridine Substitution | Introduction of a hydroxyl group on the pyridine ring. | Decrease | Decrease | Addition of a polar, hydrogen-bonding group. |
| Cyclohexane Substitution | 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile | Decrease | Decrease | Addition of a polar ketone group increases hydrophilicity. |
| Bioisosteric Replacement | Replacement of pyridine with 3-azabicyclo[3.1.1]heptane. | Similar | Significant Decrease | The saturated, non-aromatic ring is less lipophilic in its protonated state. chemrxiv.org |
| Nitrile Derivatization | Hydrolysis to 1-(pyridin-4-yl)cyclohexane-1-carboxylic acid. | Decrease | Significant Decrease | The carboxylic acid is highly polar and can ionize, drastically increasing aqueous solubility. |
| Nitrile Derivatization | Reduction to 1-(1-(aminomethyl)cyclohexyl)pyridine. | Decrease | Decrease | The primary amine is a polar, hydrogen-bonding group. |
This table presents predicted trends based on established principles of physical organic chemistry.
The chemical stability of this compound and its analogues determines their shelf-life and potential degradation products.
Nitrile Hydrolysis: The most probable degradation pathway under aqueous conditions, particularly at non-neutral pH, is the hydrolysis of the nitrile group. libretexts.org As previously mentioned, this would proceed through the amide to the carboxylic acid. The rate of this hydrolysis is dependent on pH and temperature. chemistrysteps.com
Acid-Base Properties (pKa Determination)
The acid-base properties of this compound are primarily determined by the basicity of the nitrogen atom in the pyridine ring. wikipedia.org The lone pair of electrons on this nitrogen is not part of the aromatic π-system, making it available for protonation. wikipedia.org The basicity, quantified by the pKa of the conjugate acid (the pyridinium (B92312) ion), is significantly influenced by the nature of the substituent at the 4-position of the pyridine ring.
For the parent compound, pyridine, the pKa of its conjugate acid is approximately 5.23. wikipedia.org Substituents on the ring can either increase or decrease this value. Electron-donating groups (EDGs) increase electron density on the nitrogen atom, making it more basic and raising the pKa. Conversely, electron-withdrawing groups (EWGs) decrease electron density, rendering the nitrogen less basic and lowering the pKa. stackexchange.com
The substituent in this case is a 1-cyanocyclohexyl group. To determine its effect, we must consider both inductive and resonance effects.
Inductive Effect (-I): The cyano group (C≡N) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This creates a dipole that pulls electron density away from the ring through the sigma bonds. This effect deactivates the ring and reduces the basicity of the pyridine nitrogen. stackexchange.comnih.gov
Cyclohexyl Group: The cyclohexane ring itself is generally considered a weak electron-donating group (+I effect) due to the sp³-hybridized carbons being less electronegative than the sp²-hybridized carbons of the pyridine ring. dergipark.org.tr
| Compound | Substituent at 4-Position | Electronic Effect | pKa of Conjugate Acid |
|---|---|---|---|
| Pyridine | -H | Neutral | 5.23 wikipedia.org |
| 4-Methylpyridine (γ-Picoline) | -CH₃ | +I (Donating) | 6.02 dergipark.org.tr |
| 4-Chloropyridine | -Cl | -I (Withdrawing) | 3.83 stackexchange.com |
| This compound | -C₆H₁₀CN | -I (Net Withdrawing) | Estimated < 5.23 |
Prodrug Strategies and Chemical Precursors for Research Applications
The structure of this compound lends itself to several prodrug strategies, particularly those aimed at enhancing delivery to the central nervous system (CNS). rsc.org Prodrugs are inactive derivatives of a parent molecule that undergo biotransformation in the body to release the active compound. researchgate.net This approach is often used to overcome pharmacokinetic challenges, such as poor membrane permeability, like crossing the blood-brain barrier (BBB). nih.govalquds.edu
Reversible Derivatization for Enhanced Chemical Delivery
A primary strategy for enhancing the chemical delivery of pyridine-containing compounds to the brain is the redox-based chemical delivery system (CDS). mdpi.com This approach leverages the dihydropyridine (B1217469) ⇌ pyridinium salt equilibrium, which is analogous to the body's own NAD⁺/NADH coenzyme system. mdpi.com
CNS Penetration: The more lipophilic dihydropyridine prodrug can more readily enter the CNS from systemic circulation. rsc.orgresearchgate.net
Oxidative Trapping: Once inside the brain, the dihydropyridine moiety is enzymatically oxidized back to the charged pyridinium salt. alquds.edu This charged species is significantly more polar and less lipophilic, effectively trapping it within the CNS as it cannot easily diffuse back across the BBB into the bloodstream. mdpi.com
The nitrile group can also be a site for reversible derivatization. Although often metabolically stable, the cyano group can, in some contexts, participate in reversible covalent interactions with biological targets or be part of a larger cleavable linker system. nih.govnih.gov
Uncaging Mechanisms and Activation Studies
The "uncaging" or activation of the prodrug to release the active parent compound is a critical step. The mechanism of release depends on the specific derivatization strategy employed.
Enzymatic Oxidation: For the dihydropyridine-based CDS, the uncaging mechanism is an enzyme-catalyzed oxidation reaction within the CNS that restores the aromatic pyridine ring. alquds.edumdpi.com This process effectively "unmasks" the original compound.
Enzymatic Hydrolysis: An alternative strategy involves attaching a promoiety to the molecule via an ester or amide linkage, which can be cleaved by enzymes like esterases or amidases that are present in the body. researchgate.netnih.gov For a molecule like this compound, this would require the presence of a suitable functional group (e.g., a hydroxyl or carboxyl group) on the cyclohexane ring, which could be introduced in an analogue. The release often involves a cascade, where an initial enzymatic cleavage triggers a subsequent spontaneous chemical reaction, such as a 1,6-elimination, to release the parent drug. researchgate.netyoutube.com
Nitrile Group Conversion: While less common as a primary prodrug strategy, the nitrile group itself can be subject to enzymatic transformation. Enzymes such as nitrilases or cyanide hydratases can hydrolyze nitriles to carboxylic acids or amides, respectively. nih.gov This would represent an irreversible activation step, fundamentally changing the nature of the compound.
Activation studies for such prodrugs would involve incubating the derivatized compound in plasma and brain homogenates to monitor its stability and rate of conversion back to the parent drug, confirming that the release mechanism is efficient in the target tissue while remaining stable in circulation. researchgate.net
Combinatorial Chemistry Approaches to Library Generation
Combinatorial chemistry provides a powerful set of tools for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov This is particularly useful for structure-property relationship (SPR) studies.
Solid-Phase Synthesis of Analogues
Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the construction of molecules on an insoluble polymer resin support. mdpi.commdpi.com This methodology simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step, while the compound of interest remains attached to the solid support. nih.gov
A hypothetical solid-phase synthesis for analogues of this compound could proceed as follows:
Immobilization: A pyridine derivative with a suitable linker, such as 4-bromopyridine, is attached to a solid-phase resin (e.g., Wang or Rink amide resin).
Diversification: The immobilized pyridine scaffold can then be subjected to a series of reactions. For instance, a Suzuki or Stille coupling could be used to introduce a variety of substituted cyclohexenylboronic acids or stannanes at the 4-position.
Final Modifications: Subsequent reactions could modify the cyclohexane ring, such as the addition of a nitrile group.
Cleavage: Once the synthesis is complete, the final analogue is cleaved from the resin support using a reagent like trifluoroacetic acid (TFA), releasing the purified product into solution. mdpi.com
This approach allows for the creation of a library where the substitution patterns on both the pyridine and cyclohexane rings are systematically varied. acs.orgnih.gov
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Resin Functionalization | Attach a bifunctional linker to the solid support. | e.g., Fmoc-protected amino acid, DIC, HOBt |
| 2. Scaffold Attachment | Couple a pyridine precursor (e.g., isonicotinic acid) to the linker. | HATU, DIPEA |
| 3. Cyclohexane Introduction | React the immobilized pyridine with a diverse set of cyclohexane building blocks. | e.g., Grignard reagents, organolithiums |
| 4. Nitrile Formation | Convert a suitable precursor on the cyclohexane ring to a nitrile. | e.g., Dehydration of a primary amide with SOCl₂ |
| 5. Cleavage from Resin | Release the final compound from the solid support. | Trifluoroacetic acid (TFA) |
High-Throughput Synthesis and Screening for Novel Chemical Entities
High-throughput synthesis (HTS) automates and parallelizes solid-phase or solution-phase synthesis, enabling the production of thousands of distinct compounds in a short period. vcu.edu By using robotic liquid handlers and multi-well plates, each well can serve as a separate reaction vessel for producing a unique analogue of this compound.
Once the library of compounds is generated, it can be subjected to high-throughput screening (HTS). This involves testing every compound in the library against a specific biological target (e.g., an enzyme or receptor) to identify "hits"—compounds that exhibit a desired activity. For example, a library of this compound analogues could be screened for inhibitory activity against a particular kinase or for binding affinity to a CNS receptor. acs.org The data from HTS is then used to build structure-activity relationship (SAR) models, which guide the design of next-generation compounds with improved potency and selectivity. nih.gov
Advanced Applications and Methodological Contributions of 1 Pyridin 4 Yl Cyclohexane 1 Carbonitrile in Chemical Research
Utilization as a Chemical Probe or Molecular Tool
The unique chemical architecture of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile, featuring a pyridine (B92270) ring, a cyclohexane (B81311) core, and a nitrile group, positions it as a valuable scaffold in the design of sophisticated molecular tools for chemical research. Its derivatives have found utility in exploring biological systems through techniques such as affinity labeling and biophysical studies.
Affinity Labeling and Chemoproteomics (Chemical Mechanism Focus)
While direct applications of this compound in affinity labeling are not extensively documented, its structural motifs are central to the design of chemical probes for chemoproteomics. nih.gov This field utilizes small molecules to study protein function and interaction networks in complex biological samples. The core principle involves designing a probe with a reactive group, or "warhead," that can form a covalent bond with a specific amino acid residue on a target protein. wikipedia.org
The nitrile group of this compound, while relatively stable, can be chemically elaborated into a more reactive electrophilic center capable of targeting nucleophilic residues like cysteine or lysine (B10760008) within a protein's active site. wikipedia.org This covalent modification allows for the permanent "tagging" of the protein, enabling its identification and characterization. The pyridine and cyclohexane components of the molecule serve as the recognition elements, guiding the warhead to the protein of interest through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This targeted approach is a cornerstone of activity-based protein profiling (ABPP), a powerful chemoproteomic strategy. nih.gov
Fluorescent or Spin-Labeled Analogues for Biophysical Studies
To visualize and quantify interactions within biological systems, this compound can be modified to include reporter groups like fluorophores or spin labels. These analogues are instrumental in various biophysical assays.
Fluorescent Analogues: By chemically attaching a fluorescent molecule (fluorophore) to the core structure, researchers can create probes that emit light upon binding to a target. This signal can be used to determine binding affinity, localization within a cell, and to screen for other molecules that compete for the same binding site.
Spin-Labeled Analogues: For techniques like electron paramagnetic resonance (EPR) spectroscopy, a stable radical, often a nitroxide, is incorporated into the molecule. The resulting spin-labeled probe provides information about the local environment and dynamics of the molecule upon interaction with a larger biomolecule.
The design of these molecular tools is a key aspect of chemical biology and drug discovery, enabling a deeper understanding of molecular recognition events.
Role as a Synthetic Building Block in Complex Molecule Synthesis
The chemical versatility of this compound makes it a valuable starting material and intermediate in the synthesis of more complex organic molecules.
Intermediate in Multi-Step Organic Synthesis
In the field of organic synthesis, constructing complex molecules often requires a series of sequential reactions, known as a multi-step synthesis. youtube.com this compound can serve as a key intermediate in these synthetic pathways. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, such as 1-(Pyridin-4-yl)cyclohexane-1-carboxamide, providing a handle for further chemical transformations. bldpharm.com The pyridine ring can also be modified, for example, through N-oxidation or substitution reactions, to generate a variety of derivatives.
Precursor for Advanced Heterocyclic Systems
Nitriles are highly versatile functional groups that are extensively used in the synthesis of heterocyclic compounds. clockss.org These cyclic structures containing atoms of at least two different elements are ubiquitous in pharmaceuticals and other biologically active molecules. benthamdirect.comlongdom.org The nitrile group in this compound can participate in various cyclization reactions to form new ring systems. For example, it can react with other reagents to form five-membered azaheterocycles. benthamdirect.com The pyridine ring itself is a fundamental six-membered heterocycle. ncert.nic.in The combination of the reactive nitrile and the pyridine moiety makes this compound a useful precursor for constructing more elaborate fused or spirocyclic heterocyclic architectures. The synthesis of such complex systems from relatively simple starting materials is a primary goal of modern organic chemistry. longdom.org
Contributions to Ligand Design and Medicinal Chemistry Methodologies (Theoretical/Chemical Design Focus)
The structural features of this compound have informed the principles of ligand design and contributed to medicinal chemistry methodologies. A ligand is a molecule that binds to a specific biological target, such as a protein or receptor. ethernet.edu.et
The combination of a rigid cyclohexane scaffold with a hydrogen-bond-accepting pyridine ring is a common motif in medicinal chemistry. frontiersin.org The cyclohexane group can occupy hydrophobic pockets in a protein's binding site, while the pyridine nitrogen can form crucial hydrogen bonds, enhancing binding affinity and selectivity. The nitrile group, beyond its synthetic utility, can also participate in polar interactions.
This type of molecular framework is often considered a "privileged scaffold" because it can be adapted to bind to a variety of biological targets by modifying the substituents on the core structure. The study of how these modifications affect biological activity, known as the structure-activity relationship (SAR), is a fundamental concept in drug discovery. The design of libraries of compounds based on the this compound scaffold allows for the systematic exploration of chemical space to identify new drug candidates.
Interactive Data Table: Chemical Properties
| Property | Value |
| Chemical Formula | C12H14N2 |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 288379-66-8 |
| Appearance | Solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Scaffold Hopping and Lead Optimization Principles
Scaffold hopping is a crucial strategy in medicinal chemistry aimed at discovering novel molecular frameworks with similar or improved biological activity compared to existing lead compounds, while also addressing potential liabilities such as poor metabolic stability or off-target effects. The replacement of a core chemical scaffold with a structurally distinct one can lead to significant improvements in a drug candidate's profile. The pyridine moiety within this compound makes it a relevant component for such explorations. The incorporation of nitrogen atoms into aromatic systems, as seen in the pyridine ring, is a common tactic to enhance metabolic stability by making the ring less susceptible to oxidative metabolism.
In lead optimization, the goal is to refine the structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The this compound structure offers several points for modification. The pyridine ring, for instance, can be substituted to modulate electronic properties and interactions with biological targets. The cyclohexane ring provides a three-dimensional structure that can be functionalized to improve binding affinity and specificity. While direct studies detailing the use of this compound as a starting point for scaffold hopping or lead optimization are not extensively documented in publicly available literature, its constituent parts are archetypal for such medicinal chemistry endeavors. For example, the replacement of a phenyl ring with a more electron-deficient pyridyl substituent is a widely used strategy to improve metabolic stability and other drug-like properties.
Development of Novel Synthetic Routes Applicable to Broader Chemical Classes
The synthesis of this compound and its derivatives can contribute to the development of new synthetic methodologies with broader applications in organic chemistry. The core structure, an α-aryl-α-aminonitrile, is a common motif in many biologically active compounds. The synthesis of related cyclohexanecarbonitrile (B123593) derivatives often involves the reaction of a cyclohexanone (B45756) precursor with a cyanide source and an amine, a variation of the Strecker synthesis.
While specific, novel synthetic routes for this compound are not widely published, the general methods for creating such structures are well-established and can be adapted. For instance, a patent for preparing a different cyclohexanecarbonitrile derivative describes a process involving the addition of a Grignard reagent to cyclohexanecarbonitrile in the presence of an alkylating agent. Such methodologies could potentially be modified for the synthesis of pyridyl-substituted cyclohexanecarbonitriles. The development of efficient and stereoselective methods for the synthesis of this and related compounds is an active area of research, as these molecules can serve as valuable building blocks for more complex chemical entities.
Use in Analytical Method Development (Excluding Basic Identification)
Chromatographic Separations and Purification Methodologies
The development of robust analytical methods for the separation and purification of chemical compounds is fundamental to ensuring their quality and purity for research and development. For a compound like this compound, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of such compounds.
Developing an effective HPLC method would involve the careful selection of a stationary phase (e.g., C18, C8, or a more polar phase), a mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and a detector (such as a UV-Vis detector, given the UV-active pyridine ring). The method would be optimized to achieve a good separation of the target compound from any impurities or by-products from the synthesis. While specific, detailed chromatographic methods for this compound are not readily found in peer-reviewed literature, the principles of reverse-phase chromatography would be the standard approach. The data below is illustrative of a typical, though hypothetical, set of parameters for an HPLC method.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min (estimated) |
This table represents a hypothetical HPLC method for the analysis of this compound and is for illustrative purposes only.
Reference Standard in Advanced Analytical Techniques
In analytical chemistry, a reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of that same compound in a sample. This compound, when produced in a highly pure form (e.g., ≥98%), can serve as a reference standard in various advanced analytical techniques.
For instance, in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a known amount of the reference standard would be used to determine the concentration of the analyte in a solution. Similarly, in Mass Spectrometry (MS), the fragmentation pattern of the reference standard under specific ionization conditions would be used to confirm the identity of the compound in a complex mixture.
The availability of a well-characterized reference standard is also crucial for the validation of new analytical methods. For example, if a new capillary electrophoresis or supercritical fluid chromatography method were being developed for the analysis of pyridine-containing compounds, this compound could be used to assess the method's accuracy, precision, linearity, and limits of detection and quantification. While its use as a reference standard is often in the context of internal quality control for chemical suppliers, its properties make it suitable for these more advanced applications in analytical research.
| Analytical Technique | Application as a Reference Standard |
| Quantitative NMR (qNMR) | Used to accurately determine the concentration of the analyte. |
| Mass Spectrometry (MS) | Provides a reference fragmentation pattern for structural confirmation. |
| Method Validation | Used to assess the performance characteristics of a new analytical method. |
This table illustrates the potential applications of this compound as a reference standard in advanced analytical techniques.
Future Research Directions and Unexplored Avenues for 1 Pyridin 4 Yl Cyclohexane 1 Carbonitrile
Exploitation of Novel Synthetic Pathways
The synthesis of 1-(Pyridin-4-yl)cyclohexane-1-carbonitrile and its analogs is an area ripe for exploration. While classical methods like the Strecker synthesis, involving the reaction of a ketone (4-phenylcyclohexanone) with potassium cyanide and an amine (pyrrolidine), have been documented for similar structures, future research could focus on more efficient and greener alternatives. google.com The development of catalytic processes for producing pyridine (B92270) carboxylic acid amides from pyridine nitriles suggests that similar catalytic hydration could be explored for the nitrile group in the target molecule. google.com
Future synthetic strategies could involve:
Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating methods like the Suzuki-Miyaura or Buchwald-Hartwig reactions to construct the pyridine-cyclohexane bond could offer a versatile route to a variety of substituted analogs. unimi.it The use of well-designed phosphine (B1218219) ligands has proven effective in the palladium-catalyzed α-arylation of ketones, a reaction type that could be adapted for the synthesis of precursors to this compound. organic-chemistry.org
C-H Activation/Functionalization: Direct C-H functionalization of the cyclohexane (B81311) ring with a pyridine moiety would be a highly atom-economical approach. Research into regioselective C-H activation of pyridines could provide a basis for such explorations. researchgate.net
Flow Chemistry: Continuous-flow processes can offer safer and more scalable methods for handling reagents like cyanides, which are often used in the synthesis of such nitriles. organic-chemistry.org
A comparative table of potential synthetic routes is presented below:
| Synthetic Approach | Potential Precursors | Key Reaction Type | Potential Advantages |
| Modified Strecker Synthesis | 4-Pyridylcyclohexanone, Cyanide Source | Nucleophilic addition | Well-established, reliable |
| Catalytic Cross-Coupling | Halogenated Cyclohexanecarbonitrile (B123593), Pyridylboronic acid | Suzuki or similar coupling | High functional group tolerance, modular |
| C-H Functionalization | Cyclohexanecarbonitrile, Pyridine derivative | Direct C-H activation | Atom-economical, potentially fewer steps |
| Enamine Synthesis | Cyclohexanone (B45756), Pyridineacetonitrile | Michael addition | Forms 1,5-dicarbonyl precursors |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and exploring new reactivity. Future research should focus on:
Computational and Experimental Studies: A combination of computational modeling (DFT) and experimental kinetic studies can elucidate the transition states and reaction pathways of key synthetic steps. nih.gov This could involve studying the mechanism of nitrile group introduction or the hydrolysis of the nitrile to the corresponding amide or carboxylic acid. google.compressbooks.pub
Side-Reaction Profiling: Identifying and characterizing byproducts formed during synthesis can provide valuable mechanistic insights and help in the development of cleaner reaction protocols.
Catalyst-Substrate Interactions: In catalytic reactions, understanding the interaction between the catalyst and the pyridine-nitrile scaffold is key to improving efficiency and selectivity. unimi.it
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives. compchemhighlights.org Future computational studies could include:
Conformational Analysis: The cyclohexane ring can exist in different chair and boat conformations, and the orientation of the pyridine and nitrile groups (axial vs. equatorial) will significantly impact the molecule's properties. libretexts.org Computational analysis can determine the most stable conformers and the energy barriers for interconversion.
Reactivity Prediction: DFT calculations can be used to predict sites of electrophilic and nucleophilic attack, acidity of protons, and the feasibility of various reactions. nih.govnih.gov This can guide the design of new synthetic transformations.
Spectroscopic Prediction: Calculating NMR, IR, and other spectral properties can aid in the characterization of newly synthesized compounds and help in the interpretation of experimental data.
Exploration of New Biological Targets and Mechanisms (In Vitro)
The pyridine scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.govrsc.org The presence of both a pyridine ring and a nitrile group in this compound makes it an interesting candidate for biological screening.
Future in vitro studies could investigate:
Antiproliferative Activity: Screening against a panel of cancer cell lines could reveal potential anticancer properties. mdpi.com The structural similarity to some reported pyridine-urea anticancer agents makes this a promising avenue. rsc.org
Antimicrobial and Antiviral Activity: The pyridine moiety is present in many antimicrobial and antiviral drugs. nih.gov Screening against a range of bacteria and viruses could uncover new therapeutic potential.
| Potential Biological Target | Rationale | Example of Related Active Compounds |
| Cancer Cell Lines (e.g., MCF-7) | Pyridine and urea (B33335) moieties are present in known anticancer agents. rsc.orgmdpi.com | Pyridine-ureas |
| Kinases (e.g., VEGFR-2) | Pyridine derivatives are known kinase inhibitors. mdpi.comgoogleapis.com | Sorafenib |
| Microbial Strains (e.g., S. aureus, E. coli) | Pyridine is a key scaffold in many antimicrobials. nih.gov | Thiazole-pyridine hybrids |
Development of Advanced Analytical Techniques for Detection and Characterization
Robust analytical methods are essential for the purification, characterization, and quantification of this compound. While standard techniques like NMR and mass spectrometry are undoubtedly useful, future research could focus on developing more specialized methods. nih.gov
Potential areas for development include:
Chiral Separation: If the molecule or its derivatives are chiral, the development of chiral HPLC methods would be necessary to separate and quantify enantiomers.
Trace Analysis: For potential applications in biological systems or materials, sensitive methods for detecting trace amounts of the compound would be required. This could involve techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
In-situ Reaction Monitoring: The use of techniques like process IR or Raman spectroscopy could allow for real-time monitoring of synthetic reactions, leading to better control and optimization.
Integration into Materials Science or Nanotechnology (Chemical/Structural Role)
The rigid structure and functional groups of this compound make it a potential building block for new materials.
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions, making the molecule a potential ligand for the construction of MOFs. These materials have applications in gas storage, catalysis, and sensing.
Liquid Crystals: The rigid core structure is a common feature in liquid crystalline materials. researchgate.net Derivatives with appropriate long-chain substituents could be synthesized and their liquid crystalline properties investigated. Patents for cyclohexylpyrimidine derivatives highlight the potential for such scaffolds in liquid crystal displays. google.com
Polymer Science: The molecule could be functionalized and incorporated into polymers to modify their properties, such as thermal stability or refractive index. The incorporation of rigid ring structures like cyclopropane (B1198618) has been shown to tune the mechanical properties of polyesters. rsc.orgresearchgate.net
Expanding the Scope of Structure-Activity and Structure-Property Relationship Studies
Systematic modification of the this compound scaffold and the subsequent evaluation of the derivatives' properties will be key to developing a comprehensive understanding of its structure-activity relationships (SAR) and structure-property relationships (SPR). mjgubermanpfeffer.org
Key areas for future investigation include:
Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate its electronic properties and basicity, which could have a significant impact on biological activity and material properties. nih.gov
Modification of the Cyclohexane Ring: Introducing substituents on the cyclohexane ring or altering its size could influence the molecule's conformation and steric profile.
Transformation of the Nitrile Group: Converting the nitrile to other functional groups, such as an amide, carboxylic acid, or tetrazole, would create a library of compounds with diverse physicochemical properties for further screening and application development. pressbooks.pubbldpharm.com
By systematically exploring these avenues of research, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. Critical Parameters :
- Moisture-sensitive steps require inert atmospheres (N₂/Ar).
- Avoid prolonged heating to prevent nitrile hydrolysis.
Basic Question: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : HRMS (EI/ESI) for molecular ion [M+H] and fragmentation patterns to validate molecular weight and substituents.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline) .
Basic Question: What safety protocols are essential for handling this compound in the laboratory?
Q. Methodological Answer :
- Storage : Store at -20°C in airtight containers under inert gas to prevent moisture absorption or degradation .
- Incompatibilities : Avoid strong acids/bases (risk of HCN release) and oxidizing agents (e.g., peroxides) .
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- First Aid : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Methodological Answer :
- Purity Validation : Use HPLC (≥98% purity threshold) and elemental analysis to rule out impurities as confounding factors.
- Structural Confirmation : Compare spectroscopic data (e.g., NOESY for stereochemistry) with literature to confirm identity .
- Assay Optimization : Standardize in vitro assays (e.g., MIC for antimicrobial activity) using controls like ciprofloxacin. Test across multiple cell lines/models to assess reproducibility .
- SAR Studies : Synthesize analogs (e.g., pyridyl substituent variations) to isolate structural determinants of activity .
Advanced Question: What computational approaches are effective in predicting reactivity or binding modes of this compound?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic effects (e.g., nitrile polarization) and nucleophilic addition sites .
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or cytochrome P450) to predict binding affinities. Validate with MD simulations (AMBER/CHARMM) .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental reactivity data .
Advanced Question: How can degradation pathways of this compound be systematically investigated?
Q. Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via LC-MS for degradation products (e.g., cyclohexanol derivatives from nitrile hydrolysis) .
- Isolation and Identification : Use preparative TLC/HPLC to isolate degradation products. Characterize with HRMS and 2D NMR (e.g., - HMBC for nitrile conversion) .
- Mechanistic Probes : Isotopic labeling (e.g., -nitrile) to trace reaction pathways under oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
